molecular formula C11H13Cl2NO B1359348 2-Chloro-3-(6-chlorohexanoyl)pyridine CAS No. 914203-37-5

2-Chloro-3-(6-chlorohexanoyl)pyridine

Cat. No. B1359348
M. Wt: 246.13 g/mol
InChI Key: YUWNGQAOWCFSCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(6-chlorohexanoyl)pyridine is a chemical compound with the molecular formula C11H13Cl2NO . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of substituted pyridines, such as 2-Chloro-3-(6-chlorohexanoyl)pyridine, involves a ring cleavage methodology reaction. This method allows the introduction of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) to pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-(6-chlorohexanoyl)pyridine is represented by the InChI code: 1S/C11H13Cl2NO/c12-7-3-1-2-6-10(15)9-5-4-8-14-11(9)13/h4-5,8H,1-3,6-7H2 .


Physical And Chemical Properties Analysis

2-Chloro-3-(6-chlorohexanoyl)pyridine has a molecular weight of 246.14 . It appears as a light golden oil .

Scientific Research Applications

  • Chemical Reactions and Pathways :

    • Gros, Choppin, and Fort (2003) investigated the lithiation pathway of 2-chloropyridine, a chemical process relevant to the study of 2-Chloro-3-(6-chlorohexanoyl)pyridine. They explored the mechanisms involving lithium dialkylamides, crucial for understanding the reactivity of pyridine derivatives (Gros, Choppin, & Fort, 2003).
  • Synthesis and Structural Analysis :

    • Research by Rusnac et al. (2020) focused on synthesizing and analyzing the structure of compounds formed from reactions involving pyridine derivatives. This study provides insight into the complex chemistry of pyridine-based compounds, including those similar to 2-Chloro-3-(6-chlorohexanoyl)pyridine (Rusnac et al., 2020).
  • Investigation of Antimicrobial Activities :

    • Evecen, Kara, İdil, and Tanak (2017) characterized 2-Chloro-6-(trifluoromethyl)pyridine, a structurally related compound, assessing its antimicrobial activities and spectroscopic properties. Their methodology and findings can be relevant for similar studies on 2-Chloro-3-(6-chlorohexanoyl)pyridine (Evecen et al., 2017).
  • Photocatalytic Degradation Studies :

    • Stapleton et al. (2010) examined the photolytic and photocatalytic degradation of pyridine derivatives, including 2-chloropyridine. Their research offers insights into the environmental impact and degradation pathways of pyridine compounds, which can be extrapolated to understand the behavior of 2-Chloro-3-(6-chlorohexanoyl)pyridine in similar contexts (Stapleton et al., 2010).

properties

IUPAC Name

6-chloro-1-(2-chloropyridin-3-yl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c12-7-3-1-2-6-10(15)9-5-4-8-14-11(9)13/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWNGQAOWCFSCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)CCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641810
Record name 6-Chloro-1-(2-chloropyridin-3-yl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(6-chlorohexanoyl)pyridine

CAS RN

914203-37-5
Record name 6-Chloro-1-(2-chloropyridin-3-yl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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